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Introduction

y-oxo-benzenebutanal is a molecule of interest in various chemical and pharmaceutical
contexts. A thorough understanding of its thermodynamic properties, such as enthalpy of
formation, entropy, Gibbs free energy, and heat capacity, is crucial for process design, reaction
engineering, safety analysis, and understanding its stability and reactivity. To date, a
comprehensive, publicly available dataset of these properties is lacking. This technical guide
outlines a rigorous, integrated experimental and computational methodology to determine the
key thermodynamic parameters of y-oxo-benzenebutanal. The protocols described herein are
based on established, high-accuracy techniques to ensure the generation of reliable and
publication-quality data.

Proposed Methodologies

A dual approach combining experimental measurements with high-level computational
chemistry is proposed. This strategy allows for cross-validation of results and provides a more
complete thermodynamic profile of the target molecule.
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Experimental Determination of Thermodynamic
Properties

The experimental workflow will focus on three core techniques: oxygen bomb calorimetry to
determine the enthalpy of combustion, differential scanning calorimetry (DSC) for heat capacity
and phase change enthalpies, and the Knudsen effusion method for vapor pressure
measurements.

1.1.1 Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (AfH°) in the condensed phase will be determined from the
standard enthalpy of combustion (AcH®). This is achieved by combusting a known mass of y-
0x0-benzenebutanal in a high-pressure oxygen environment within a bomb calorimeter.[1]

Experimental Protocol:

o Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) will be determined by
combusting a certified standard sample, typically benzoic acid, under identical conditions to
the main experiment.

o Sample Preparation: A pellet of y-oxo-benzenebutanal (approximately 1 gram) of known
mass is prepared.[2]

o Bomb Assembly: The sample pellet is placed in the crucible within the bomb. A fuse wire of
known length and material is attached to the ignition circuit, making contact with the sample.

[3]

o Pressurization: The bomb is sealed and purged of atmospheric nitrogen by flushing twice
with pure oxygen at 10 atm, before being filled with oxygen to a final pressure of 25-30 atm.

[2]3]

o Combustion: The sealed bomb is submerged in a known volume of water in the calorimeter's
insulated jacket. After thermal equilibrium is reached, the sample is ignited. The temperature
change of the water is monitored with a high-precision thermometer until a final, stable
temperature is reached.
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e Analysis: The gross heat of combustion is calculated from the temperature change and the
heat capacity of the calorimeter. Corrections, such as the Washburn correction for the
formation of nitric acid from residual nitrogen and the energy of fuse wire combustion, are
applied to obtain the standard internal energy of combustion (AcU®).[4] The standard
enthalpy of combustion (AcH®) is then calculated using the relationship AcH® = AcU° +
An(g)RT, where An(g) is the change in the number of moles of gas in the combustion
reaction.

o Enthalpy of Formation Calculation: The standard enthalpy of formation of y-oxo-
benzenebutanal is calculated using Hess's Law, from the experimentally determined AcH®
and the known standard enthalpies of formation of the combustion products (CO2 and H20).

[5]

1.1.2 Heat Capacity and Enthalpies of Phase Transitions via Differential Scanning Calorimetry
(DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of
temperature, allowing for the determination of heat capacity (Cp) and the enthalpies of fusion
(AfusH®) and vaporization (AvapH°).[6][7]

Experimental Protocol:

e Instrument Setup: A differential scanning calorimeter is calibrated for temperature and
enthalpy using certified standards (e.g., indium).

o Heat Capacity Measurement: Three separate scans are performed over the desired
temperature range (e.g., from ambient to above the melting point): an empty crucible
(baseline), a sapphire standard of known mass (for calibration), and the y-oxo-
benzenebutanal sample of known mass in a hermetically sealed pan.[8] The heat capacity of
the sample is calculated by comparing the heat flow signals from the three scans.[9]

» Enthalpy of Fusion Measurement: The sample is heated at a constant rate (e.g., 10 K/min)
through its melting point. The enthalpy of fusion is determined by integrating the area of the
melting peak on the resulting thermogram.[10]

» Enthalpy of Vaporization Measurement: If the boiling point is within the instrument's range,
the enthalpy of vaporization can be measured similarly, using appropriate sample pans
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designed for volatile substances.
1.1.3 Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion Method

The Knudsen effusion method is a gravimetric technique used to measure the low vapor
pressures of solids and liquids.[11][12] From the temperature dependence of the vapor
pressure, the enthalpy of sublimation or vaporization can be determined using the Clausius-
Clapeyron equation.[12]

Experimental Protocol:

o Sample Preparation: A small amount of y-oxo-benzenebutanal (1-100 mg) is placed into a
Knudsen cell, which is a small container with a precisely machined orifice of a known area.
[13]

e Measurement: The cell is placed inside a high-vacuum chamber on an ultra-sensitive
microbalance. The chamber is evacuated to a high vacuum (e.g., 1 x 107 Torr).[13][14]

» |Isothermal Steps: The sample is heated to a series of constant temperatures. At each
temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through the orifice is
measured by the microbalance.[15]

» Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated
using the Knudsen equation: P = ( dm/dt) * (1/A) * sqrt(2rtRT/M) where A is the orifice area,
R is the ideal gas constant, and M is the molar mass of the sample.[13]

o Enthalpy Calculation: The enthalpy of sublimation (or vaporization) is determined from the
slope of a plot of In(P) versus 1/T, according to the Clausius-Clapeyron equation.[11]

Computational Determination of Thermodynamic
Properties

Computational chemistry provides a powerful, complementary approach for determining
thermodynamic properties. High-accuracy composite methods, such as Gaussian-4 (G4)
theory, are employed to achieve results close to experimental "chemical accuracy" (typically
defined as within ~1 kcal/mol or ~4 kJ/mol).[16][17]
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Computational Protocol:

o Conformational Search: An initial conformational search of y-oxo-benzenebutanal is
performed using a computationally less expensive method (e.g., molecular mechanics or a
semi-empirical method) to identify low-energy conformers.

o Geometry Optimization and Frequency Calculation: The lowest-energy conformers are then
subjected to geometry optimization and vibrational frequency calculations using Density
Functional Theory (DFT), specifically with the B3LYP hybrid functional and a suitable basis
set (e.g., 6-31G(d)).[18][19] The absence of imaginary frequencies confirms that the
optimized structure is a true minimum on the potential energy surface.[20]

o High-Accuracy Energy Calculation: A series of single-point energy calculations are
performed on the B3LYP-optimized geometry using higher levels of theory and larger basis
sets, as prescribed by the chosen composite method (e.g., G4 theory).[16][21] G4 theory
involves steps that include extrapolation to the basis set limit, corrections for diffuse and
polarization functions, and a high-level electron correlation method like Coupled Cluster
(CCSD(T)).[21]

e Thermochemical Analysis: The vibrational frequencies from the DFT calculation are used to
compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and
entropy at a standard temperature (298.15 K) and pressure (1 atm).[22][23]

 Calculation of Thermodynamic Properties:

o Standard Enthalpy of Formation (AfH®): This is calculated from the G4 total energy using
the atomization method. The computed total atomization energy is combined with the
known experimental enthalpies of formation of the constituent atoms in their standard
states.[24]

o Standard Molar Entropy (S°): Calculated from the translational, rotational, vibrational, and
electronic partition functions derived from the optimized geometry and vibrational
frequencies.[22]

o Heat Capacity (Cv, Cp): Also derived from the partition functions.
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o Standard Gibbs Free Energy of Formation (AfG°): Calculated from the standard enthalpy

of formation and standard molar entropy using the equation: AfG° = AfH° - TAS®.

Data Presentation

All quantitative data obtained from the proposed methodologies will be summarized in the

following tables for clarity and comparative analysis.

Table 1. Experimentally Determined Thermodynamic Properties of y-oxo-benzenebutanal

Property Method Value Units
Standard Enthalpy of .
) Bomb Calorimetry kJ/mol
Combustion (AcH®)
Standard Enthalpy of
Formation, solid (AfH®  Bomb Calorimetry kJ/mol
(9))
Melting Point (Tm) DSC K
Enthalpy of Fusion
DSC kJ/mol
(AfusH®)
Boiling Point (Th) K
Enthalpy of DSC / Knudsen
o ] kJ/mol
Vaporization (AvapH®)  Effusion
Heat Capacity, solid )
DSC Function of T J/(mol-K)
(Cp(s))
Heat Capacity, liquid )
DSC Function of T J/(mol-K)
(Cp(1)
Vapor Pressure (P) Knudsen Effusion Function of T Pa

Table 2: Computationally Determined Thermodynamic Properties of y-oxo-benzenebutanal at

298.15 K
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Property Method Value Units
Zero-Point Vibrational
B3LYP/6-31G(d) kJ/mol
Energy (ZPVE)
Total Electronic
G4 Theory Hartree
Energy (Eo)
Standard Enthalpy of
Formation, gas (AfH® G4 Theory kJ/mol
9)
Standard Molar
B3LYP/6-31G(d) J/(mol-K)
Entropy (S°)
Standard Gibbs Free
Energy of Formation G4 Theory kJ/mol
(AfG°(9))
Constant Volume Heat
) B3LYP/6-31G(d) J/(mol-K)
Capacity (Cv)
Constant Pressure
, B3LYP/6-31G(d) J/(mol-K)
Heat Capacity (Cp)
Visualizations

Diagrams illustrating the workflows and logical relationships are provided below.
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Caption: Overall workflow for thermodynamic property determination.
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Caption: Logical relationships in the computational thermochemistry protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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